molecular formula C19H14O B1626182 2-Methoxychrysene CAS No. 63020-58-6

2-Methoxychrysene

Cat. No.: B1626182
CAS No.: 63020-58-6
M. Wt: 258.3 g/mol
InChI Key: LYDLBBJVMRYAFH-UHFFFAOYSA-N
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Description

2-Methoxychrysene is a methylated metabolite of chrysene, a polycyclic aromatic hydrocarbon. It is formed when chrysene undergoes metabolic processes in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxychrysene can be synthesized through photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene. This process involves the deprotection and purification of the resulting methoxychrysenes to obtain pure chrysenols . Another method involves the Suzuki cross-coupling reaction of naphthalene-2-boronic acid with 2-bromo-5-methoxybenzaldehyde, followed by further chemical modifications .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of photochemical cyclization and Suzuki cross-coupling reactions are common in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxychrysene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

2-Methoxychrysene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates the compound’s toxicity by up-regulating cytochrome P450 enzymes, which enhance the formation of reactive metabolites. These metabolites generate reactive oxygen species (ROS) within tissues, potentially disrupting cellular processes and leading to toxic effects .

Comparison with Similar Compounds

  • 2-Hydroxychrysene
  • 5-Methylchrysene
  • 8-Hydroxy-5-methylchrysene

Comparison: 2-Methoxychrysene is unique due to its methoxy group, which influences its chemical reactivity and biological activity. Compared to 2-Hydroxychrysene, this compound has different regioselective toxicities and binding affinities to the aryl hydrocarbon receptor . The presence of the methoxy group also affects its metabolic pathways and the formation of reactive intermediates .

Properties

IUPAC Name

2-methoxychrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c1-20-15-8-11-17-14(12-15)7-10-18-16-5-3-2-4-13(16)6-9-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDLBBJVMRYAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543378
Record name 2-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63020-58-6
Record name 2-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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